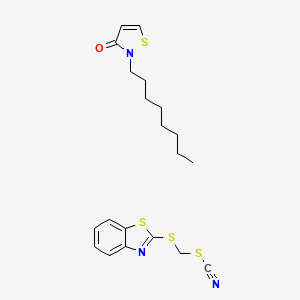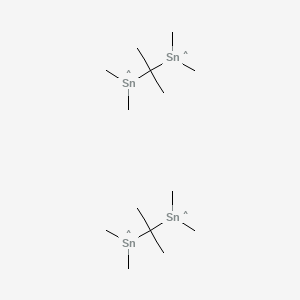
1,4-Dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This compound is characterized by its unique structure, which includes two benzyl groups and two acetate groups attached to a piperazine ring.
Vorbereitungsmethoden
The synthesis of 1,4-dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the oxidation of N-benzylated tertiary amines using ruthenium tetroxide (RuO4) . The reaction conditions typically involve the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Analyse Chemischer Reaktionen
1,4-Dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized by RuO4, leading to the formation of oxygenated derivatives such as acyclic diformamides, benzaldehyde, and benzoic acid . The reaction conditions often involve the use of a base and a solvent, and the major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives, including 1,4-dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate, are studied for their potential therapeutic effects. They are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . In industry, these compounds are used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1,4-dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound is known to form iminium cations and cyclic enamines during its reactions . These intermediates can interact with various biological molecules, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1,4-Dibenzyl-3,6-dioxopiperazine-2,5-diyl diacetate can be compared with other similar compounds, such as 2,2′-(3,6-dioxopiperazine-2,5-diyl)diacetamide . Both compounds belong to the class of 2,5-dioxopiperazines and share similar structural features. this compound is unique due to the presence of benzyl groups, which can influence its chemical reactivity and biological activity. Other similar compounds include various substituted piperazines, which are widely studied for their diverse biological activities .
Eigenschaften
CAS-Nummer |
90301-44-3 |
|---|---|
Molekularformel |
C22H22N2O6 |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
(5-acetyloxy-1,4-dibenzyl-3,6-dioxopiperazin-2-yl) acetate |
InChI |
InChI=1S/C22H22N2O6/c1-15(25)29-21-19(27)24(14-18-11-7-4-8-12-18)22(30-16(2)26)20(28)23(21)13-17-9-5-3-6-10-17/h3-12,21-22H,13-14H2,1-2H3 |
InChI-Schlüssel |
AVRNHYPDMGGENQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C(=O)N(C(C(=O)N1CC2=CC=CC=C2)OC(=O)C)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)







![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)

